molecular formula C6H4ClN3O B1436681 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1245811-22-6

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B1436681
M. Wt: 169.57 g/mol
InChI Key: DQKDBKDYZLIMRK-UHFFFAOYSA-N
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Description

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, have a common pyrrolo[2,3-d]pyrimidine core .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Synthesis and Scaffold Development

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives have been utilized as scaffolds in various pharmaceutical research areas. Notably, the compound serves as a basis for developing kinase inhibitors, a significant category of therapeutic agents in cancer treatment. The synthesis of these compounds, including 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and related diazaoxindoles, has been extensively studied to enhance their applications in medicinal chemistry (Cheung, Harris, & Lackey, 2001).

Structural Studies and Crystallography

Crystallographic studies of derivatives of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one have contributed significantly to understanding molecular interactions and structural characteristics. For instance, the crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines, synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidines, have been analyzed to understand their side-chain positioning relative to the heterocyclic ring. This research aids in designing molecules with desired physical and chemical properties (Asaftei et al., 2009).

Pharmaceutical Intermediate Synthesis

The compound serves as an important intermediate in pharmaceutical synthesis. For instance, large-scale synthesis methods have been developed for pyrrolo[2,3-d]pyrimidines, highlighting their relevance in creating pharmaceutically active compounds. This involves efficient processes that are both ecological and economical, emphasizing the practical aspects of synthesizing these compounds for broader applications (Fischer & Misun, 2001).

Nucleoside Analogue Research

2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one derivatives have been used to synthesize novel nucleoside analogues. These compounds are of interest due to their potential therapeutic applications, including antiviral and anticancer activities. The synthesis of such nucleosides involves unique methodologies, contributing to the development of new medicinal agents (Seela, Peng, Eickmeier, & Reuter, 2006).

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .

properties

IUPAC Name

2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKDBKDYZLIMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (400 mg, 2.13 mmol) in a 2M aqueous potassium hydroxide solution (12 mL) was heated to 100° C. for 4 h. At this time, the resulting mixture was poured onto iced water and then acidified to pH 6.5 with a 6M aqueous hydrochloric acid solution. The acidic solution was extracted with ethyl acetate. The combined organics were washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting residue was triturated with acetonitrile and ether to afford 2-chloro-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one. 1HNMR (400 MHz, DMSO-d6) δ ppm 6.40-6.48 (m, 1H) 7.01-7.10 (m, 1H) 12.0 (s, 1H) 12.8 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Andrš - 2018 - dspace.cuni.cz
Radiation and genotoxic drugs after more than 70 years since their discovery still belong to the cornerstones of cancer treatment. However, these types of therapy often suffer from …
Number of citations: 1 dspace.cuni.cz

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